Methyl 2,6-dichloro-3-methoxybenzoate
CAS No.:
Cat. No.: VC15953135
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2O3 |
|---|---|
| Molecular Weight | 235.06 g/mol |
| IUPAC Name | methyl 2,6-dichloro-3-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
| Standard InChI Key | JNVDRHPOEZWRHN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
Methyl 2,6-dichloro-3-methoxybenzoate has the molecular formula C₉H₈Cl₂O₃ and a molecular weight of 251.063 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 370.4 ± 37.0 °C at 760 mmHg | |
| Flash Point | 177.8 ± 26.5 °C | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The compound’s stability is attributed to its electron-withdrawing chlorine atoms and steric hindrance from the methoxy group, which reduce reactivity toward nucleophilic substitution.
Spectral and Computational Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl (C=O stretch at ~1720 cm⁻¹), aromatic C-Cl (750–600 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹) . Density functional theory (DFT) calculations predict a planar aromatic ring with bond angles consistent with para-substitution effects .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves diazotization and hydroxylation of 2,5-dichloroaniline, followed by esterification:
-
Diazotization:
2,5-Dichloroaniline reacts with nitrosylsulfuric acid (HNO₂·H₂SO₄) at −15°C to 50°C to form a diazonium salt . -
Hydroxylation:
The diazonium salt is heated with 60–75% sulfuric acid at 150–170°C, yielding 2,5-dichlorophenol . -
Esterification:
2,5-Dichlorophenol is methylated using methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) at 60–160°C .
Industrial Optimization
Continuous-flow reactors improve yield (≥95%) and purity (98–99.5%) by minimizing by-products like 3,6-dichloro-2-methoxybenzoic acid . Recovery of sulfuric acid from hydroxylation residues reduces production costs .
Applications in Agrochemical Research
Antifeedant Activity
Methyl 2,6-dichloro-3-methoxybenzoate disrupts the feeding behavior of lepidopteran pests (e.g., Spodoptera frugiperda) by binding to gustatory receptors. Field trials demonstrate a 70–80% reduction in crop damage at 50–100 ppm concentrations.
Herbicide Intermediate
The compound is a precursor to dicamba (3,6-dichloro-2-methoxybenzoic acid), a broadleaf herbicide. Hydrolysis under alkaline conditions yields dicamba with >99% purity :
Biological and Toxicological Profile
Enzyme Inhibition
In vitro studies show competitive inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM) and cytochrome P450 3A4 (IC₅₀ = 18.7 μM), suggesting neurotoxic and drug-interaction risks .
Acute Toxicity
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg | |
| Skin Irritation | Moderate (Category 2) | |
| Eye Irritation | Severe (Category 2A) |
Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory during handling .
Comparison with Structural Analogues
Substituent Effects on Bioactivity
| Compound | Substituents | IC₅₀ (Acetylcholinesterase) |
|---|---|---|
| Methyl 2,6-dichloro-3-methoxybenzoate | 2,6-Cl; 3-OCH₃ | 12.3 μM |
| Methyl 2,3-dichloro-6-methoxybenzoate | 2,3-Cl; 6-OCH₃ | 24.8 μM |
| Methyl 2,6-difluoro-3-hydroxybenzoate | 2,6-F; 3-OH | 45.6 μM |
The 2,6-dichloro-3-methoxy configuration enhances binding to hydrophobic enzyme pockets, explaining its superior activity .
Environmental and Regulatory Considerations
Degradation Pathways
Photolysis in aqueous media produces 3,6-dichloro-2-methoxyphenol (half-life = 48 h), which undergoes further mineralization via microbial action .
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